molecular formula C5H9IO B2607610 2-(3-Iodopropyl)oxirane CAS No. 99700-68-2

2-(3-Iodopropyl)oxirane

Cat. No.: B2607610
CAS No.: 99700-68-2
M. Wt: 212.03
InChI Key: CDTNXHPTAOCBTR-UHFFFAOYSA-N
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Description

2-(3-Iodopropyl)oxirane is an organic compound with the molecular formula C5H9IO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its iodine atom attached to a propyl chain, which imparts unique reactivity and properties.

Scientific Research Applications

2-(3-Iodopropyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.

    Industry: Utilized in the production of specialty chemicals, including surfactants, adhesives, and coatings.

Mechanism of Action

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodopropyl)oxirane typically involves the reaction of 3-iodopropanol with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide (NaOH) in the presence of an oxidizing agent like hydrogen peroxide (H2O2). The reaction proceeds via the formation of an intermediate halohydrin, which subsequently undergoes intramolecular cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Iodopropyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Ring-Opening Reactions: The epoxide ring is highly strained and can be opened by nucleophiles, acids, or bases, leading to the formation of diols, halohydrins, or other functionalized products.

    Oxidation and Reduction: The compound can undergo oxidation to form iodohydrins or reduction to yield alkanes or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea.

    Ring-Opening Reactions: Hydrochloric acid (HCl), sodium hydroxide (NaOH), or lithium aluminum hydride (LiAlH4).

    Oxidation and Reduction: Potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction.

Major Products Formed:

    Nucleophilic Substitution: Azido derivatives, nitriles, or thiols.

    Ring-Opening Reactions: Diols, halohydrins, or alcohols.

    Oxidation and Reduction: Iodohydrins, alkanes, or alcohols.

Comparison with Similar Compounds

  • 2-(3-Bromopropyl)oxirane
  • 2-(3-Chloropropyl)oxirane
  • 2-(3-Fluoropropyl)oxirane
  • 2-(3-Methylpropyl)oxirane

Comparison: 2-(3-Iodopropyl)oxirane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, or fluorine. This results in different reactivity patterns and physical properties. For instance, the iodine atom makes the compound more reactive towards nucleophiles compared to its bromo, chloro, or fluoro analogs. Additionally, the iodine-containing compound may exhibit different solubility and stability characteristics, making it suitable for specific applications where other halogenated oxiranes may not be as effective.

Properties

IUPAC Name

2-(3-iodopropyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTNXHPTAOCBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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